molecular formula C7H10N4O4 B1684559 Etanidazole CAS No. 22668-01-5

Etanidazole

Cat. No.: B1684559
CAS No.: 22668-01-5
M. Wt: 214.18 g/mol
InChI Key: WCDWBPCFGJXFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etanidazole (N-(2-hydroxyethyl)-2-nitroimidazole-1-acetamide) is a 2-nitroimidazole derivative developed as a hypoxic cell radiosensitizer. It enhances the efficacy of radiotherapy and chemotherapy by targeting oxygen-deficient tumor regions, which are typically resistant to treatment due to reduced reactive oxygen species (ROS) generation under hypoxia . Structurally, this compound features a hydrophilic hydroxyethyl group and an acetamide side chain, distinguishing it from earlier nitroimidazoles like misonidazole. This hydrophilicity reduces its neurotoxicity compared to more lipophilic analogs, allowing higher tolerated doses in clinical settings .

This compound acts as an oxygen mimetic, forming toxic free radicals upon reduction in hypoxic environments, which damage DNA and potentiate radiation effects . Preclinical studies demonstrated its ability to sensitize tumors to alkylating agents (e.g., cisplatin) and radiation, with synergistic effects observed in murine fibrosarcoma and glioblastoma models .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etanidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Etanidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etanidazole is a nitroimidazole drug that has been studied for its radiosensitizing properties in cancer treatment . It operates by decreasing glutathione concentration and inhibiting glutathione S-transferase, which increases the sensitivity of tissues to ionizing radiation .

Pre-clinical Studies

In Vitro and In Vivo studies have demonstrated that this compound can radiosensitize hepatocellular carcinoma (HCC) cells .

This compound and Paclitaxel Combination Therapy

  • Study Details: A study examined the radiosensitizing effect of combining this compound and paclitaxel in vivo using H22-bearing mice. The drugs were administered via the tail vein at clinically relevant doses, followed by exposure to 5 Gy of radiation .
  • Results: The combination of this compound and paclitaxel resulted in the greatest tumor regression. Forty days post-radiation, tumor inhibition rates were 19.2% for radiation alone, 33.9% for this compound, 54.8% for paclitaxel, and 61.6% for the combination therapy. Survival rates at 180 days were 0% for control, 0% for radiation alone, 0% for this compound, 12.5% for paclitaxel, and 25.0% for the combination .
  • Conclusion: Combining this compound and paclitaxel improved tumor growth inhibition and survival in animal models, suggesting a synergistic effect with potential clinical application in HCC radiotherapy .

Clinical Trials

This compound has been evaluated in clinical trials for its efficacy in combination with radiotherapy, particularly in head and neck cancers .

  • European Randomized Trial: A study involving 374 patients across 27 European centers aimed to evaluate the efficacy and toxicity of this compound combined with radiotherapy for head and neck squamous cell carcinoma . Patients were treated with either conventional radiotherapy alone (66-74 Gy in 33-37 fractions) or with the same radiotherapy dose plus this compound (2 g/m2 three times weekly for 17 doses) .
  • Results: The addition of this compound to conventional radiotherapy did not provide any significant benefit to patients with head and neck carcinoma. The 2-year loco-regional control rates were 53% in both the this compound and control groups (p = 0.93), and the overall 2-year survival rates were 54% in each group (p = 0.99). However, there was a notable increase in peripheral neuropathy in the this compound group (52 cases) compared to the control group (5 cases, p < 0.001) .
  • Conclusion: The study failed to confirm a benefit from adding this compound to conventional radiotherapy for head and neck carcinoma .

Other Studies and Applications

  • Hypoxia Marker: Pentafluorinated this compound (18F-EF5) has been investigated as a positron emission tomography (PET) hypoxia marker .
  • Drug Delivery Systems: this compound has been encapsulated into biodegradable polymers using spray-drying techniques to improve its characteristics .

Mechanism of Action

Etanidazole exerts its effects by depleting glutathione and inhibiting glutathione S-transferase. This leads to an increase in the sensitivity of tissues to ionizing radiation. The compound targets hypoxic tumor cells, which are typically resistant to radiation therapy. By sensitizing these cells, this compound enhances the overall efficacy of radiation treatment .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Compound Structure LogP Key Pharmacokinetic Properties
Etanidazole 2-nitroimidazole with hydroxyethyl 0.040 High aqueous solubility; lower neurotoxicity
Misonidazole 2-nitroimidazole with methoxypropanol 0.43 Lipophilic; higher neurotoxicity
Doranidazole 2-nitroimidazole with modified side chain N/A Lower toxicity; improved tumor retention
Fluorothis compound Fluorinated analog of this compound N/A PET imaging tracer; fewer metabolites
KU-2285 CH₂CF₂CONHCH₂CH₂OH substituent 0.250 Enhanced radiosensitization; higher logP
  • Misonidazole: The first-generation 2-nitroimidazole radiosensitizer. Its lipophilicity (logP = 0.43) enabled better tumor penetration but caused severe peripheral neuropathy at clinically effective doses.
  • Doranidazole : A newer 2-nitroimidazole with structural modifications to reduce toxicity. Preclinical data suggest improved tumor retention and radiosensitization compared to this compound .
  • Fluorothis compound ([¹⁸F]FETA) : A fluorinated derivative used for PET imaging of tumor hypoxia. It exhibits similar hypoxia-specific binding to [¹⁸F]FMISO but with fewer metabolites, enhancing imaging reliability .
  • KU-2285 : A 2-nitroimidazole with a CF₂ group, increasing logP (0.250) and redox activity (E₁/₂ = -0.96 V vs. -1.05 V for this compound). In murine models, KU-2285 showed superior radiosensitization and lower acute toxicity .

Efficacy in Preclinical Models

  • Combination with Cisplatin : this compound enhanced cisplatin’s efficacy in the FSaII fibrosarcoma model, increasing tumor growth delay from 25 to 43 days at 1 g/kg. Misonidazole showed additive effects, but this compound demonstrated dose-modifying synergy .
  • Comparatively, KU-2285 required lower doses for equivalent sensitization due to higher redox activity .

Clinical Outcomes and Toxicity

  • Total doses up to 34 g/m² were tolerated with manageable neuropathy .
  • Misonidazole: Limited by dose-limiting neurotoxicity (peripheral neuropathy at 12 g/m²).
  • Nimorazole : A 5-nitroimidazole approved in Denmark for head and neck cancer. It lacks this compound’s hydrophilic properties but has comparable hypoxia-targeting efficacy with minimal toxicity .

Mechanistic Insights

  • Hypoxia Selectivity : this compound’s nitro group undergoes enzymatic reduction in hypoxic cells, generating reactive intermediates that damage DNA and inhibit glutathione S-transferase, sensitizing cells to alkylating agents .
  • Metabolic Stability: Fluorothis compound’s slower metabolism improves imaging accuracy, while this compound’s monohydrate form (solubility = 68 mg/mL) ensures formulation stability in aqueous solutions .

Biological Activity

Etanidazole, also known as SR-2508, is a nitroimidazole compound primarily studied for its radiosensitizing properties in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies, supported by data tables and research findings.

This compound functions as a radiosensitizer , enhancing the effects of radiation therapy on hypoxic tumor cells. The compound selectively targets hypoxic (low-oxygen) environments typical of many tumors, where conventional therapies are less effective. Upon reduction in these hypoxic conditions, this compound forms reactive species that damage DNA, leading to increased cell death when combined with radiation treatment .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Radiosensitization : Enhances the efficacy of radiotherapy in solid tumors.
  • Antimicrobial Activity : Exhibits some antimicrobial properties against anaerobic bacteria.
  • Toxicity Profile : Generally well-tolerated but can cause side effects such as nausea, vomiting, and peripheral neuropathy .

Clinical Applications

This compound has been evaluated in various clinical settings:

  • Combination with Radiotherapy : Studies have shown that this compound improves tumor control rates when used alongside radiotherapy in patients with head and neck cancers and other solid tumors .
  • Phase Trials : Several clinical trials have assessed its efficacy and safety profile. For instance, a Phase I trial demonstrated manageable toxicity levels when combined with hyperfractionated radiotherapy .

Case Studies

The following table summarizes notable case studies involving this compound:

StudyPopulationTreatmentFindings
23 patients with head and neck cancersThis compound + RadiotherapyImproved local control rates with acceptable toxicity
Patients with unresectable tumorsThis compound + Conventional RadiotherapyDemonstrated significant radiosensitization effects
Various solid tumor typesThis compound + Hyperfractionated RadiotherapyNotable reduction in tumor size with manageable side effects

Research Findings

Recent research highlights the following key findings regarding this compound:

  • In Vivo Studies : Animal models have shown that this compound significantly enhances the effectiveness of radiation therapy in hypoxic tumors compared to radiation alone .
  • Toxicity Assessments : Clinical trials report mild to moderate side effects, predominantly gastrointestinal disturbances and transient neurological symptoms .
  • Long-Term Outcomes : Studies indicate that patients receiving this compound in conjunction with radiotherapy experience better long-term survival rates compared to those receiving radiotherapy alone .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the radiosensitizing effects of Etanidazole in vivo?

The tumor-bearing chick embryo model is a validated system for assessing this compound’s radiosensitizing activity. In this model, this compound (1.0 mg administered intravenously) is combined with 8 Gy irradiation, yielding significant tumor growth suppression (35%) compared to controls. Key methodological considerations include:

  • Timing : Administer this compound 10 minutes before irradiation to align with peak tumor tissue concentration .
  • Dosage calibration : Non-lethal doses (≤1.0 mg) are critical to avoid acute toxicity while maintaining efficacy .
  • Endpoint selection : Tumor weight measurement at 72 hours post-treatment ensures reproducibility .

Q. How does this compound enhance radiation cytotoxicity at the molecular level?

this compound depletes glutathione and inhibits glutathione transferase, disrupting cellular antioxidant defenses and amplifying oxidative damage in hypoxic tumor regions. Methodologically, this mechanism can be validated via:

  • Glutathione assays : Quantify intracellular glutathione levels pre/post this compound exposure.
  • Hypoxia markers : Use immunohistochemistry (e.g., pimonidazole staining) to correlate drug activity with hypoxic zones .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound requires stringent safety measures due to its potential for skin/eye irritation and respiratory toxicity. Key protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize aerosol exposure .
  • Waste disposal : Follow EPA guidelines for chemical waste, including segregation and neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?

Discrepancies between in vitro and in vivo outcomes (e.g., poor tumor suppression in mice vs. chick embryos) arise from differences in drug bioavailability and hypoxia gradients. To address this:

  • Pharmacokinetic profiling : Measure tumor-to-plasma ratios using LC-MS to assess tissue penetration .
  • Hypoxia imaging : Integrate PET/CT with hypoxia-specific tracers (e.g., 18F-FMISO) to identify responsive subregions .
  • Statistical validation : Apply ANOVA to compare efficacy across models, controlling for variables like irradiation dose and tumor volume .

Q. What methodological refinements improve the specificity of this compound in targeting hypoxic cells?

To enhance hypoxia-selective activity:

  • Combination therapies : Pair this compound with vascular-disrupting agents (e.g., combretastatin) to exacerbate tumor hypoxia .
  • Dosage optimization : Use response surface methodology (RSM) to model synergistic effects between drug concentration and irradiation timing .
  • Gene expression profiling : RNA-seq of treated tumors can identify hypoxia-regulated pathways (e.g., HIF-1α) modulated by this compound .

Q. How should researchers design experiments to evaluate this compound’s potential as an imaging agent for hypoxic tumors?

Leverage its nitroimidazole structure to develop radiolabeled derivatives (e.g., 18F-Etanidazole). Key steps include:

  • Radiosynthesis : Optimize labeling efficiency using chelators like NOTA .
  • Biodistribution studies : Track uptake in tumor vs. normal tissues via gamma counting or autoradiography.
  • Validation : Correlate imaging signals with histopathological hypoxia markers (e.g., CA-IX expression) .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit dose-response curves using the four-parameter logistic model (IC₅₀ calculation).
  • Error analysis : Report standard deviations for tumor weight measurements and use Student’s t-test for pairwise comparisons .
  • Survival data : Kaplan-Meier analysis with log-rank tests to assess toxicity thresholds .

Q. How can researchers ensure reproducibility in radiosensitization assays?

  • Standardized irradiation protocols : Calibrate X-ray machines using ionization chambers for consistent dose delivery .
  • Blinded experiments : Assign treatment groups randomly and mask analysts during data collection .
  • Positive controls : Include known radiosensitizers (e.g., nimorazole) to benchmark this compound’s performance .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDWBPCFGJXFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045434
Record name Etandazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL)
Record name ETANIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

22668-01-5
Record name Etanidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22668-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etanidazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etanidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name etanidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etandazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.50 g (13.5 mmol) of methyl 2-nitroimidazole-1-acetate and 3.0 ml (50.0 mmol) of ethanolamine in 15.0 ml methanol was stirred 20 hr at room temperature. The mixture was diluted with 45 ml ethanol and heated on a stream bath to effect solution. The hot solution was decolorized with charcoal, filtered and evaporated to dryness. The residue was recrystallized from a solution of 150 ml ethyl acetate and 10 ml of methanol to afford 1.81 g (62.4%) of SR-2508 as a white powder, mp 164.5-165.0° C., that was homogeneous by thin layer chromatography on silica gel with 10% methanol in ethyl acetate (Rf 0.16). The solubility of SR-2508 in 0.9% saline solution was approximately 200 mg/ml.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
62.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
1-(1-(2-aminoethyl)piperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Etanidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.